DL-AP5

Enantiomer NMDA receptor Synaptic plasticity

DL-AP5 is the benchmark competitive NMDA receptor antagonist for isolating NMDA-dependent synaptic plasticity and validating LTP/LTD in acute slice electrophysiology. Its racemic nature provides a defined intermediate pharmacological signature distinct from D-AP5 or non-competitive agents like MK-801, making it irreplaceable as an experimental control. With high water solubility and reversible competitive block at the glutamate recognition site, DL-AP5 enables clean isolation of AMPA/kainate responses and serves as a critical reference in drug discovery screening. Choose ≥98% purity for reproducible, publication-ready results.

Molecular Formula C5H12NO5P
Molecular Weight 197.13 g/mol
CAS No. 79055-67-7
Cat. No. B1139513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP5
CAS79055-67-7
SynonymsL-(+)-2-Amino-5-phosphonopentanoic acid
Molecular FormulaC5H12NO5P
Molecular Weight197.13 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CP(=O)(O)O
InChIInChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1
InChIKeyVOROEQBFPPIACJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP5 (CAS 79055-67-7): Essential Competitive NMDA Antagonist and Critical Comparator for Neuroscience Procurement


DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid; 2-APV) is a racemic mixture of the D- and L-isomers of AP5, functioning as a selective, competitive antagonist at the glutamate recognition site of the N-methyl-D-aspartate (NMDA) receptor . It is a widely utilized pharmacological tool for inhibiting NMDA receptor-dependent synaptic plasticity in electrophysiological and behavioral neuroscience research [1]. Its importance lies in its defined mechanism and its role as a benchmark for evaluating novel glutamatergic ligands [2].

Why Procurement Specialists Must Avoid Generic Substitution of DL-AP5 (CAS 79055-67-7)


Substituting DL-AP5 with a generic 'NMDA antagonist' is scientifically invalid. The NMDA receptor family comprises distinct heteromeric complexes (e.g., NR2A, NR2B, NR2C, NR2D) with varied pharmacology and functional roles [1]. While (R)-AP5 exhibits a defined subunit selectivity profile (NR2A > NR2B > NR2C > NR2D) [1], DL-AP5, as a racemate, exhibits intermediate potency and a distinct pharmacological signature compared to its active enantiomer D-AP5, as well as other competitive (CPP) and non-competitive (MK-801) antagonists [2]. Its specific use in validating NMDA receptor-dependent phenomena across species, including its demonstration of reversible LTP blockade, makes it a unique, non-interchangeable experimental control [3].

Quantitative Comparative Evidence for Selecting DL-AP5 (CAS 79055-67-7)


DL-AP5 vs. D-AP5 Enantiomer Potency: Understanding the 52-Fold Difference for Experimental Design

DL-AP5 is a racemic mixture composed of the active D-isomer and the far less active L-isomer. Direct comparison of the enantiomers reveals that D-AP5 exhibits approximately 52-fold higher potency than L-AP5 in inhibiting NMDA receptor function . Consequently, DL-AP5, being a 1:1 mixture, displays intermediate potency relative to the pure D-isomer, a fact which must be accounted for when interpreting dose-response relationships and comparing results across studies using different AP5 formulations .

Enantiomer NMDA receptor Synaptic plasticity

DL-AP5 Binding Affinity in Relation to Other Competitive NMDA Antagonists (CPP)

While direct Ki values for DL-AP5 are not consistently reported, its active component, D-AP5, has a Ki of 1.4 μM for the NMDA receptor . In contrast, (R)-CPP, a more potent competitive antagonist, exhibits Ki values ranging from 0.041 μM for NR2A-containing receptors to 1.99 μM for NR2D-containing receptors . This difference in binding affinity confirms that (R)-CPP is a higher-affinity ligand than the AP5 scaffold, a critical distinction for experimental models requiring maximal receptor blockade.

Binding Affinity Ki CPP NMDA receptor

DL-AP5's Distinct Functional Antagonism Profile vs. the Non-Competitive Antagonist MK-801

DL-AP5 functions as a competitive antagonist at the glutamate binding site, whereas MK-801 (dizocilpine) acts as a non-competitive, use-dependent open-channel blocker [1]. In hypoxia models, both DL-AP5 and MK-801 were able to delay hypoxic depolarization of hippocampal neurons and improve recovery of membrane potential upon reoxygenation [2]. However, due to its mechanism, MK-801 is a much higher affinity ligand (Ki = 30.5 nM [3]) and produces long-lasting, voltage-dependent block, while the effects of the competitive antagonist DL-AP5 are surmountable and reversible, which is often a desirable feature for acute experiments [1].

Electrophysiology NMDA receptor Competitive Antagonism MK-801

Receptor Selectivity of DL-AP5: Minimal Cross-Reactivity with Non-NMDA Glutamate Receptors

The functional selectivity of DL-AP5 is defined by its lack of activity at other ionotropic glutamate receptors. In radioligand binding studies, DL-AP5 and MK-801 were both found to be 'almost inactive' at the AMPA receptor, even at the maximal concentrations tested [1]. This is in contrast to AMPA/kainate receptor antagonists like CNQX, which potently inhibit AMPA (IC50 = 0.3 μM) and kainate (IC50 = 1.5 μM) receptors . This confirms that DL-AP5 is a highly selective tool for the NMDA receptor family.

Selectivity AMPA Kainate NMDA receptor

Solubility and Handling Properties of DL-AP5: Facilitating In Vitro and Ex Vivo Studies

DL-AP5 exhibits favorable aqueous solubility for research applications. It is soluble in water up to 39 mg/mL (197.83 mM) and, as the sodium salt, to 100 mM in water . This high water solubility allows for the preparation of concentrated stock solutions for acute slice electrophysiology, where it is commonly used at concentrations of 30-100 μM [1]. This contrasts with many other lipophilic antagonists that require DMSO, a solvent that can have confounding effects on neuronal excitability.

Solubility Formulation Electrophysiology

Demonstrated In Vivo Activity and Central Nervous System Penetration

DL-AP5 is active in vivo when administered directly into the central nervous system (CNS). For instance, intra-CA1 injection of DL-AP5 at doses of 0.25 and 0.5 μg/mouse was shown to reverse tramadol-induced memory impairment in a passive avoidance task . This confirms that DL-AP5 can effectively block NMDA receptors in vivo to produce measurable behavioral effects. While its poor oral bioavailability limits systemic use, this makes it a highly effective tool for targeted intracranial infusion studies to probe the role of NMDA receptors in specific brain regions.

In Vivo Behavior Memory CNS

Recommended Application Scenarios for DL-AP5 (CAS 79055-67-7) in Neuroscience Research


Validating NMDA Receptor-Dependence in Ex Vivo Electrophysiology

DL-AP5 is the standard competitive antagonist for confirming that a synaptic plasticity phenomenon (e.g., LTP or LTD) or an evoked postsynaptic current is NMDA receptor-dependent. Its reversible, competitive block and high water solubility make it ideal for acute slice electrophysiology, as demonstrated by its ability to block HFS-induced LTP at a concentration of 30 μM [1].

Investigating Learning and Memory In Vivo via Targeted Intracranial Infusion

For behavioral neuroscience, DL-AP5 is used for chronic or acute intracranial infusion to study the role of NMDA receptors in specific brain regions (e.g., hippocampus, amygdala) during learning and memory tasks. Studies show its efficacy in modulating state-dependent memory retrieval following intra-CA1 injection in mice .

Use as a Reference Control in the Discovery of Novel NMDA Modulators

DL-AP5 serves as a critical reference compound in drug discovery programs aimed at developing novel NMDA receptor antagonists or modulators. Its well-characterized pharmacology and competitive mechanism provide a benchmark for assessing the potency and selectivity of new chemical entities, particularly in screening campaigns for anticonvulsant or neuroprotective agents [2].

Dissecting NMDA vs. Non-NMDA Glutamate Receptor Contributions

DL-AP5 is the tool of choice for experiments requiring the isolation of AMPA/kainate receptor-mediated responses. Its high selectivity for NMDA receptors allows researchers to block the NMDA component of a complex glutamatergic signal, enabling the study of non-NMDA receptor function in isolation without confounding off-target effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-AP5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.